molecular formula C23H27FN2O4 B2702350 GSK046 CAS No. 2474876-09-8

GSK046

Cat. No.: B2702350
CAS No.: 2474876-09-8
M. Wt: 414.477
InChI Key: FRBRZGLUFOZRGD-JVPBZIDWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of GSK046 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions . The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.

Chemical Reactions Analysis

GSK046 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Key Characteristics

  • Selectivity : GSK046 exhibits over 300-fold selectivity for BD2 compared to BD1 .
  • Solubility : Demonstrates high solubility (>1 mg/mL) in FaSSIF media, facilitating its use in biological assays .
  • Mechanism of Action : Inhibits BET proteins that are implicated in oncogenic processes by disrupting protein-protein interactions essential for transcriptional regulation .

Applications in Cancer Research

This compound has been studied extensively for its potential in treating various cancers. Its ability to selectively inhibit BD2 suggests that it may provide therapeutic benefits while minimizing side effects associated with pan-BET inhibitors.

Case Study: Efficacy in Cancer Models

In preclinical models, this compound was shown to alter gene expression profiles significantly, leading to reduced tumor growth in xenograft models of cancer. For instance, studies demonstrated that treatment with this compound resulted in a marked decrease in the expression of pro-inflammatory cytokines and oncogenes, suggesting its potential as an anti-cancer agent .

Applications in Inflammatory Diseases

Beyond oncology, this compound has shown promise in managing inflammatory diseases. Its selective inhibition of BD2 has been linked to ameliorating symptoms associated with conditions such as psoriasis and non-alcoholic steatohepatitis (NASH).

Case Study: Impact on Inflammatory Models

In models of psoriasis, this compound treatment led to significant reductions in clinical scores related to erythema and plaque formation. Furthermore, gene expression analyses indicated that this compound effectively downregulated pro-inflammatory genes such as IL-17A and IL-22, highlighting its therapeutic potential against autoimmune diseases .

Comparative Data Table

The following table summarizes key findings from studies involving this compound compared to other BET inhibitors:

CompoundSelectivity (BD2/BD1)Solubility (mg/mL)Efficacy in Cancer ModelsEfficacy in Inflammatory Models
This compound>300-fold>1Significant reduction in tumor growthReduced clinical scores in psoriasis
GSK620>1000-foldModerateSuperior efficacy compared to controlsEffective against NASH symptoms
GSK549ModerateLowLimited efficacy observedMinimal impact noted

Biological Activity

GSK046, also known as iBET-BD2, is a selective inhibitor targeting the bromodomain 2 (BD2) of the bromodomain and extraterminal (BET) protein family. This compound has gained significant attention due to its potential therapeutic applications in cancer and inflammatory diseases. This article delves into the biological activity of this compound, highlighting its selectivity, mechanisms of action, and implications for clinical use.

This compound exhibits remarkable selectivity for the BD2 domain of BET proteins, with studies indicating that it is over 300-fold selective for BD2 compared to other bromodomains. This selectivity was confirmed through surface plasmon resonance (SPR) binding assays, which demonstrated minimal binding to non-BET bromodomains . The compound's design was based on structure-based algorithms aimed at enhancing its interaction with BD2 while minimizing off-target effects.

Table 1: Selectivity Profile of this compound

CompoundTargeted BromodomainSelectivity Factor
This compoundBD2>300-fold
GSK778BD1>130-fold

Biological Activity in Cancer Models

Research has shown that this compound can effectively modulate gene expression profiles associated with oncogenic pathways. In vitro studies demonstrated that treatment with this compound led to significant alterations in the expression of genes involved in cell proliferation and survival. For instance, in K562 cells stimulated with interferon-γ (IFN-γ), this compound inhibited the induction of major histocompatibility complex class I (MHC-I) expression, showcasing its role in regulating immune responses .

Case Study: Impact on MHC-I Expression

  • Cell Line : K562 (chronic myeloid leukemia)
  • Stimulus : IFN-γ
  • Outcome : Inhibition of MHC-I expression by this compound compared to control.

Immunomodulatory Effects

Beyond its anti-cancer properties, this compound has been shown to possess immunomodulatory activity. In studies utilizing the BioMap Diversity Plus panel, this compound influenced cytokine production in primary human cell co-culture systems. Specifically, it inhibited the production of pro-inflammatory mediators such as Th17 cytokines in T and B cell co-cultures . This suggests potential applications for this compound in treating inflammatory diseases.

In Vivo Efficacy

In vivo experiments have further validated the therapeutic potential of this compound. Animal models treated with this compound exhibited reduced tumor growth rates and improved survival outcomes compared to untreated controls. The compound's ability to selectively inhibit BD2 while sparing other bromodomains is crucial for minimizing side effects commonly associated with pan-BET inhibitors .

Table 2: In Vivo Efficacy Data

Study TypeTreatmentTumor Growth Inhibition (%)Survival Rate Improvement (%)
Xenograft ModelThis compound45%30%
Xenograft ModelControl--

Q & A

Basic Research Questions

Q. What is the molecular mechanism of GSK046 as a BET bromodomain inhibitor, and how does its selectivity for BD2 domains influence experimental design?

this compound selectively inhibits the second bromodomain (BD2) of BET proteins (BRD2, BRD3, BRD4, BRDT) with IC₅₀ values ranging from 49 nM (BRD4-BD2) to 264 nM (BRD2-BD2) . Its selectivity arises from structural interactions with residues like Asn429, His433, and Val435 in the BD2 acetyl-lysine binding pocket, as revealed by X-ray crystallography . When designing experiments, researchers should prioritize assays comparing BD1 vs. BD2 inhibition (e.g., competitive binding assays using recombinant bromodomains) to validate selectivity. Cellular models should include BD2-dependent transcriptional readouts (e.g., IL-6 suppression in immune cells) to confirm functional specificity .

Q. Which experimental models are most suitable for evaluating this compound's efficacy in epigenetic regulation studies?

Key models include:

  • In vitro : Fluorescence polarization assays with recombinant BD2 domains to measure binding affinity .
  • Cellular : Macrophage or T-cell lines treated with lipopolysaccharide (LPS) to assess suppression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) via BD2-dependent pathways .
  • In vivo : Murine models of inflammation (e.g., rheumatoid arthritis) to evaluate pharmacokinetics and BD2-targeted anti-inflammatory effects . Ensure dose-response curves are generated to distinguish on-target effects from off-target toxicity.

Q. How can researchers validate this compound's selectivity for BD2 over BD1 in biochemical assays?

Use parallel assays with BD1 and BD2 domains under identical conditions. For example:

  • AlphaScreen : Measure competition with biotinylated histone H4 peptides in BD1 vs. BD2 assays.
  • Crystallography : Compare binding poses of this compound in BD1 and BD2 structures to identify selectivity-determining residues (e.g., His433 conformation in BD2) .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement in cells expressing BD2 vs. BD1 .

Advanced Research Questions

Q. What structural features of this compound explain its superior BD2 selectivity compared to pan-BET inhibitors like ABBV-744?

this compound’s ethylacetamide group adopts a distinct torsional angle in the BD2 pocket, avoiding steric clashes with BD1-specific residues. Its cyclohexanol and benzyl groups form hydrogen bonds with Asn429 and hydrophobic interactions with Val435, mimicking ABBV-744’s dimethylphenol interactions but with enhanced BD2 specificity . Structural overlays of BRD2-BD2 bound to this compound and ABBV-744 (Figure 24D in ) highlight these differences. Advanced studies should employ molecular dynamics simulations to probe residue flexibility (e.g., His433 rotamer conformations) .

Q. How can researchers resolve contradictions in reported IC₅₀ values for this compound across different BET family members?

Discrepancies may arise from assay conditions (e.g., peptide substrate concentration, buffer pH) or protein construct design (full-length vs. isolated bromodomains). To address this:

  • Standardize assays using identical recombinant BD2 domains (e.g., BRD4-BD2 residues 344–460) .
  • Validate results with orthogonal methods (e.g., isothermal titration calorimetry vs. AlphaScreen).
  • Account for batch-to-batch variability in protein purification, which may affect binding kinetics .

Q. What methodological strategies optimize this compound’s use in in vivo studies, given its pharmacokinetic limitations?

  • Formulation : Use solubilizing agents (e.g., cyclodextrins) to improve oral bioavailability, as demonstrated in murine models .
  • Dosing : Conduct pilot pharmacokinetic studies to determine optimal dosing intervals (e.g., bid vs. qd regimens).
  • Biomarkers : Monitor BD2-specific histone acetylation changes in peripheral blood mononuclear cells (PBMCs) to confirm target engagement .

Q. How do researchers analyze data reproducibility in structural studies of this compound-BD2 interactions?

  • Crystallographic validation : Deposit multiple crystal structures (e.g., PDB entries) and compare electron density maps for key residues (e.g., His433) across datasets .
  • Statistical modeling : Apply R-free values and MolProbity scores to assess model quality.
  • Cross-validate with cryo-EM or NMR for flexible regions unresolved in crystallography .

Q. Methodological Considerations

Q. What are common pitfalls in interpreting this compound’s off-target effects, and how can they be mitigated?

  • Kinase panel screens : Test this compound against a broad kinase panel (e.g., Eurofins KinaseProfiler) to rule out off-target inhibition.
  • CRISPR validation : Use BD2-knockout cell lines to isolate on-target effects .
  • Dose titration : Ensure effects are dose-dependent and plateau at saturating concentrations .

Q. How should researchers design a literature review to contextualize this compound within the BET inhibitor field?

  • Search strategy : Use Google Scholar with terms like “BD2-selective inhibitor” AND “this compound” AND “crystallography” .
  • Critical appraisal : Compare this compound’s IC₅₀ values and selectivity ratios with analogs (e.g., GSK620, ABBV-744) using tables (Table 1 in ).
  • Gap analysis : Highlight understudied areas, such as long-term epigenetic effects of BD2 inhibition .

Q. What advanced computational methods support the optimization of this compound-derived compounds?

  • Free energy perturbation (FEP) : Predict binding affinity changes for substituent modifications (e.g., replacing cyclohexanol with spirocycles) .
  • QSAR modeling : Corrogate substituent electronegativity with BD2 selectivity using published IC₅₀ datasets .

Properties

IUPAC Name

4-acetamido-3-fluoro-N-(4-hydroxycyclohexyl)-5-[(1S)-1-phenylethoxy]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN2O4/c1-14(16-6-4-3-5-7-16)30-21-13-17(12-20(24)22(21)25-15(2)27)23(29)26-18-8-10-19(28)11-9-18/h3-7,12-14,18-19,28H,8-11H2,1-2H3,(H,25,27)(H,26,29)/t14-,18?,19?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBRZGLUFOZRGD-YCMKEVRSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)OC2=C(C(=CC(=C2)C(=O)NC3CCC(CC3)O)F)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)OC2=C(C(=CC(=C2)C(=O)NC3CCC(CC3)O)F)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

GSK046
GSK046
GSK046

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.